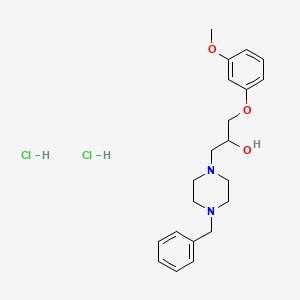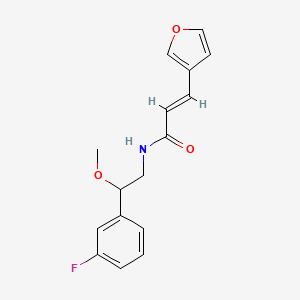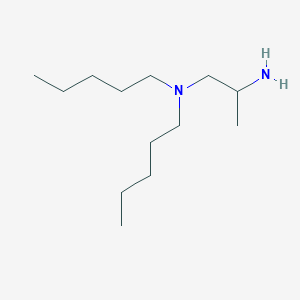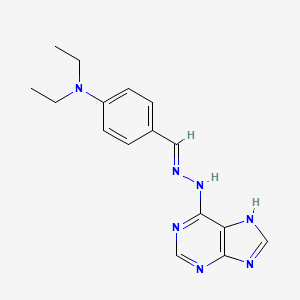
3-(2-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide is a chemical compound that is commonly used in scientific research. This compound is also known as FPPP and has a molecular formula of C23H26FN2O2. FPPP is a potent inhibitor of dopamine uptake and has been used in various studies to understand the mechanism of action of dopamine transporters.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
An orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, identified for its high affinity and long-lasting effects, showcases potential in clinical applications related to emesis and depression. This compound exemplifies the ongoing exploration of propanamide derivatives in therapeutic contexts, specifically for conditions influenced by neurokinin-1 receptor pathways (Harrison et al., 2001).
Synthesis and Characterization of Derivatives
The synthesis and full characterization of "3-(2-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide" derivatives have been documented, highlighting the compound's structural and chemical properties. These studies serve as a foundation for further pharmaceutical and biochemical research, facilitating the exploration of novel therapeutic agents (Manolov et al., 2022).
Pharmacokinetics and Metabolism
Research on selective androgen receptor modulators (SARMs) has included propanamide derivatives, focusing on their pharmacokinetics and metabolism. These studies contribute to a deeper understanding of the compound's behavior in biological systems, informing dosage and delivery methods for therapeutic applications (Wu et al., 2006).
Antimicrobial and Anticancer Potential
A novel series of flurbiprofen hydrazide derivatives, including the propanamide structure, has been synthesized and evaluated for antimicrobial, anticancer, and anti-HCV activities. Such research underscores the potential of "3-(2-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide" derivatives in developing new treatments for infectious diseases and cancer (Çıkla et al., 2013).
Molecular Property Investigations
The exploration of molecular properties and intensive metabolic profiles aims to elucidate ideal pharmacokinetic characteristics of propanamide derivatives in preclinical studies. This research is pivotal for the optimization of drug candidates, ensuring efficacy and safety in therapeutic applications (Wu et al., 2006).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXDZZLRZOMOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)
![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)


![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)
